molecular formula C14H6N2O4 B12939939 Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone

Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone

Cat. No.: B12939939
M. Wt: 266.21 g/mol
InChI Key: LKHPHNUNWLWMLT-UHFFFAOYSA-N
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Description

Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is a complex heterocyclic compound that belongs to the family of indoloindoles These compounds are characterized by the fusion of two indole rings, which are aromatic heterocycles containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone typically involves the cyclization of precursor compounds. One common method is the Fischer indolization of pyruvic acid 1,5-naphthyldihydrazone, which undergoes cyclization to form the indoloindole structure . The reaction conditions often include the use of concentrated sulfuric and acetic acids as cyclizing agents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroindoloindoles.

    Substitution: Halogenated or nitro-substituted indoloindoles.

Scientific Research Applications

Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism of action of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is unique due to its specific fusion pattern and the presence of multiple reactive sites, making it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C14H6N2O4

Molecular Weight

266.21 g/mol

IUPAC Name

3,8-dihydroindolo[7,6-g]indole-1,2,6,7-tetrone

InChI

InChI=1S/C14H6N2O4/c17-11-7-3-1-5-6(10(7)16-13(11)19)2-4-8-9(5)15-14(20)12(8)18/h1-4H,(H,15,18,20)(H,16,17,19)

InChI Key

LKHPHNUNWLWMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C4=C(C=C3)C(=O)C(=O)N4)NC(=O)C2=O

Origin of Product

United States

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